N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine
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Overview
Description
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, use of robust catalysts, and efficient purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives .
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine include other imidazole derivatives such as:
- 2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- 4-(1H-Imidazol-1-yl)benzoic acid
- 2-(1H-Imidazol-1-yl)ethyl methacrylate .
Uniqueness
What sets this compound apart from other imidazole derivatives is its specific substitution pattern and the presence of the thian-4-amine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)thian-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13/h3,5,9-10,12H,1-2,4,6-8H2 |
InChI Key |
KLHBYYTXPHZDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCN2C=CN=C2 |
Origin of Product |
United States |
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